molecular formula C13H15NO2 B3110327 4-(3-Methoxyphenyl)oxane-4-carbonitrile CAS No. 179420-73-6

4-(3-Methoxyphenyl)oxane-4-carbonitrile

Cat. No.: B3110327
CAS No.: 179420-73-6
M. Wt: 217.26 g/mol
InChI Key: SYOBOTSCMVRZPR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)oxane-4-carbonitrile is a bicyclic ether-carbonitrile derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 3-methoxyphenyl group and a nitrile moiety. The methoxy group at the 3-position of the phenyl ring may influence electronic and steric properties, while the nitrile group offers reactivity for further functionalization. Limited direct data on its biological activity or synthesis are available in the provided evidence, but structural analogs suggest its relevance in drug discovery pipelines .

Properties

IUPAC Name

4-(3-methoxyphenyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBOTSCMVRZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)oxane-4-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable oxane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-Methoxyphenyl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Oxane Carbonitrile Family

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile
  • Structure : Differs by replacing the 3-methoxyphenyl group with a 4-(trifluoromethyl)benzyl substituent.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group. This substitution is common in agrochemicals and pharmaceuticals to improve bioavailability.
  • Molecular Weight: 269.26 g/mol (C₁₄H₁₄F₃NO) .
4′-Methoxy-[1,1′-biphenyl]-4-carbonitrile
  • Structure : A biphenyl system with methoxy and nitrile groups at para positions.
  • Properties : The planar biphenyl structure enables π-π stacking interactions, making it useful in liquid crystal materials. The absence of the oxane ring reduces steric hindrance but limits conformational rigidity compared to 4-(3-Methoxyphenyl)oxane-4-carbonitrile .

Chromene and Pyran Carbonitrile Derivatives

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structure: Chromene ring fused with a cyclohexenone system, substituted with 3,4-dimethoxyphenyl and nitrile groups.
  • Properties: Demonstrates anti-inflammatory and anticancer activity due to the electron-rich dimethoxyphenyl group and hydrogen-bonding capability of the amino and carbonyl moieties. Molecular weight: 420.45 g/mol .
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
  • Structure: Pyran ring with nitro, methylamino, and methoxyphenyl substituents.
  • The methylamino group may contribute to solubility in polar solvents .

Pyridine and Furan Carbonitrile Analogues

6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • Structure : Dihydropyridine ring with 4-methoxyphenyl and methyl groups.
  • Properties : The α,β-unsaturated ketone moiety allows Michael addition reactivity, useful in synthetic chemistry. Molecular weight: 268.29 g/mol .
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
  • Structure: Linear malononitrile derivative with a 4-methoxyphenyl ketone group.
  • Properties : Exhibits weak intermolecular C–H···N interactions, forming columnar crystal structures. Used as an intermediate in heterocyclic synthesis .

Key Structural and Functional Differences

Ring Systems :

  • Oxane derivatives (e.g., this compound) provide conformational rigidity, favoring target binding.
  • Chromene/pyran derivatives enable extended conjugation, enhancing UV absorption and redox activity .

Substituent Effects :

  • Methoxy groups : Improve solubility and modulate electronic effects (e.g., 3-methoxy vs. 4-methoxy positional isomers affect steric interactions) .
  • Nitrile groups : Serve as hydrogen-bond acceptors or sites for click chemistry modifications .

Biological Relevance :

  • Chromene derivatives are more frequently associated with anticancer activity due to their planar aromatic systems .
  • Trifluoromethyl-substituted oxane derivatives are prioritized in agrochemical development for enhanced environmental stability .

Biological Activity

4-(3-Methoxyphenyl)oxane-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 217.26 g/mol
  • Chemical Structure : The compound features a methoxy group and a nitrile functional group attached to an oxane ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate enzyme activity and receptor binding, which can lead to various biological effects, including antimicrobial and anticancer activities.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through mechanisms involving estrogen receptor alpha (ERα) inhibition .

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)10.5ERα Inhibition
HeLa (Cervical)15.2Apoptosis Induction
A549 (Lung)12.8Cell Cycle Arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : Another research highlighted the efficacy of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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